[3H]methoxy-PEPy
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3H]methoxy-PEPy is a synthetic organic compound known for its potent and selective antagonistic properties towards the metabotropic glutamate subtype 5 (mGlu5) receptor . This compound is often used as a radioligand in pharmacological studies to investigate the binding characteristics and functional roles of mGlu5 receptors .
Preparation Methods
The synthesis of [3H]methoxy-PEPy involves several steps, starting with the preparation of the core structure, which includes a pyridine ring substituted with a methoxy group and an ethynyl group. The synthetic route typically involves:
Formation of the pyridine ring: This can be achieved through various methods, including cyclization reactions.
Introduction of the methoxy group: This step often involves the use of methoxybenzaldehydes and subsequent Baeyer–Villiger oxidation.
Addition of the ethynyl group: This is usually done through Sonogashira coupling reactions, which involve the use of palladium catalysts and copper co-catalysts.
Chemical Reactions Analysis
[3H]methoxy-PEPy undergoes several types of chemical reactions:
Oxidation: The methoxy group can be oxidized under strong oxidative conditions.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, particularly at positions ortho and para to the nitrogen atom.
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium on carbon.
Substitution reagents: Halogens, nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[3H]methoxy-PEPy is widely used in scientific research, particularly in the fields of:
Chemistry: As a radioligand to study the binding properties of mGlu5 receptors.
Industry: Limited use in industrial applications, primarily focused on research and development.
Mechanism of Action
[3H]methoxy-PEPy exerts its effects by binding to the mGlu5 receptor, a G-protein coupled receptor involved in modulating synaptic transmission and plasticity . The binding of this compound to the mGlu5 receptor inhibits the receptor’s activity, thereby modulating downstream signaling pathways such as calcium mobilization and ERK1/2 phosphorylation . This inhibition can lead to reduced excitatory neurotransmission and neuroprotection in certain contexts .
Comparison with Similar Compounds
Similar compounds to [3H]methoxy-PEPy include:
2-methyl-6-(phenylethynyl)pyridine (MPEP): Another potent mGlu5 receptor antagonist with similar binding properties.
3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP): A selective mGlu5 receptor antagonist with a different chemical structure but similar functional effects.
The uniqueness of this compound lies in its high selectivity and potency as a radioligand for mGlu5 receptors, making it a valuable tool in pharmacological research .
Properties
CAS No. |
524924-80-9 |
---|---|
Molecular Formula |
C13H10N2O |
Molecular Weight |
216.25 g/mol |
IUPAC Name |
3-(2-pyridin-2-ylethynyl)-5-(tritritiomethoxy)pyridine |
InChI |
InChI=1S/C13H10N2O/c1-16-13-8-11(9-14-10-13)5-6-12-4-2-3-7-15-12/h2-4,7-10H,1H3/i1T3 |
InChI Key |
VRTFKUFTEWQHDD-RLXJOQACSA-N |
Isomeric SMILES |
[3H]C([3H])([3H])OC1=CN=CC(=C1)C#CC2=CC=CC=N2 |
Canonical SMILES |
COC1=CN=CC(=C1)C#CC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.